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Abstract

AST5902 trimesylate is the principal and pharmacologically active metabolite of alflutinib (also
known as furmonertinib and AST2818), a highly potent, third-generation epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Alflutinib is approved in China for the
treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the
T790M resistance mutation. This technical guide provides a comprehensive overview of the
discovery, preclinical development, and clinical evaluation of AST5902 and its parent
compound, alflutinib. It includes a summary of key quantitative data, detailed experimental
methodologies, and a visualization of the underlying signaling pathways.

Introduction

The development of EGFR TKIs has revolutionized the treatment of a subset of NSCLC
patients whose tumors harbor activating EGFR mutations. However, the efficacy of first and
second-generation EGFR TKis is often limited by the emergence of the T790M resistance
mutation. Third-generation EGFR TKIs were designed to overcome this resistance mechanism
while sparing wild-type EGFR, thereby reducing off-target toxicities. Alflutinib is a novel,
irreversible third-generation EGFR TKI that has demonstrated significant clinical activity in
patients with EGFR T790M-mutated NSCLC. Following oral administration, alflutinib is
metabolized to AST5902, which is a major circulating and active metabolite that contributes
significantly to the overall efficacy of the drug.
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Discovery and Preclinical Development
Discovery

The discovery of alflutinib and its active metabolite AST5902 was driven by the need for
effective therapies against T790M-positive NSCLC. The chemical structure of alflutinib was
optimized to provide potent and selective inhibition of mutant EGFR. Preclinical studies have
primarily focused on the parent drug, alflutinib, with the understanding that its in vivo activity is
mediated by both the parent compound and its active metabolite, AST5902.

In Vitro Activity

While specific IC50 values for AST5902 are not extensively reported in publicly available
literature, preclinical data for alflutinib (furmonertinib) demonstrate its potent and selective
activity against clinically relevant EGFR mutations.

Table 1: In Vitro Inhibitory Activity of Alflutinib against EGFR Mutations

EGFR Mutation Cell Line IC50 (nM)
G719S Ba/F3 12.4
L861Q Ba/F3 3.8
S768| Ba/F3 21.6
Exon 20 insertion

Unknown 11
(S768_D770dup)
Exon 20 insertion

Unknown 14
(A767_V769dup)
Exon 20 insertion

Unknown 20

(N771_H773dup)

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound
against various EGFR-mutant cell lines.
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Methodology:

e Cell Culture: Ba/F3 murine pro-B cells are stably transfected to express various human
EGFR mutations. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal
bovine serum and appropriate antibiotics.

e Assay Procedure:
o Cells are seeded in 96-well plates at a density of 5,000 cells per well.
o The test compound (alflutinib or AST5902) is serially diluted and added to the wells.
o Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

o Cell viability is assessed using a commercial MTS or MTT assay kit according to the
manufacturer's instructions.

o Absorbance is measured using a microplate reader.

o Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-
parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Pharmacokinetics
Metabolism and Drug-Drug Interactions

Alflutinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form its
active metabolite, AST5902.[1] Both alflutinib and AST5902 contribute to the pharmacological
activity in vivo.[1] Co-administration of alflutinib with strong inducers of CYP3A4, such as
rifampicin, can significantly decrease the exposure of alflutinib and, to a lesser extent,
AST5902.[1] Therefore, concomitant use of strong CYP3A4 inducers should be avoided during
alflutinib treatment.[1]

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy volunteers and patients with NSCLC have characterized the
absorption, distribution, metabolism, and excretion of alflutinib and AST5902.
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Table 2: Pharmacokinetic Parameters of Alflutinib and AST5902 in Healthy Volunteers (Single

80 mg dose)
Parameter Alflutinib AST5902
Tmax (h) ~3-6 ~10
Cmax (ng/mL) ~25.4 - 39.6 ~6.58
AUCO-o (h*ng/mL) ~843 - 1110 ~572
t1/2 (h) ~34-41 ~58

Experimental Protocols

Objective: To evaluate the pharmacokinetics of alflutinib and its metabolite AST5902.
Methodology:

o Study Design: A single-center, open-label, single-dose, two-period crossover study.
« Participants: Healthy male volunteers meeting the inclusion and exclusion criteria.

o Treatment: A single oral dose of 80 mg alflutinib administered under fasting and fed
conditions.

o Sample Collection: Serial blood samples are collected at predefined time points before and
after drug administration.

o Bioanalysis: Plasma concentrations of alflutinib and AST5902 are determined using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are
calculated using non-compartmental analysis.

Clinical Development
Clinical Efficacy
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Phase | and Il clinical trials have demonstrated the significant anti-tumor activity of alflutinib in
patients with advanced NSCLC harboring the EGFR T790M mutation who have progressed on
prior EGFR TKI therapy.

Table 3: Efficacy of Alflutinib in EGFR T790M-Positive NSCLC (Phase lIb Study -
NCT03452592)[2]

Endpoint Result

Objective Response Rate (ORR) 73.6% (95% CI: 67.3—-79.3)
Disease Control Rate (DCR) at 12 weeks 82.3% (95% CI: 76.6-87.1)
Median Progression-Free Survival (PFS) 7.6 months (95% CI: 7.0-NA)

Safety and Tolerability

Alflutinib has shown a manageable safety profile in clinical trials. The most common adverse
events are generally mild to moderate in severity.

Table 4: Common Treatment-Related Adverse Events (Phase b Study - NCT03452592)[2]

Adverse Event Incidence (%)
Increased aspartate aminotransferase 15.0
Upper respiratory tract infection 15.0
Cough 15.0

Experimental Protocols

Objective: To assess the efficacy and safety of alflutinib in patients with EGFR T790M-mutated
NSCLC.

Methodology:

o Study Design: A multicenter, single-arm, open-label study.
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o Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed
EGFR T790M mutation who have progressed after first or second-generation EGFR-TKI
therapy.

« Intervention: Alflutinib 80 mg administered orally once daily.

e Primary Endpoint: Objective response rate (ORR) as assessed by an independent
radiological review committee according to RECIST 1.1.

» Secondary Endpoints: Disease control rate (DCR), duration of response (DoR), progression-
free survival (PFS), overall survival (OS), and safety.

o Safety Assessment: Adverse events are monitored and graded according to the National
Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Signaling Pathway and Mechanism of Action

AST5902, as the active metabolite of alflutinib, exerts its anti-tumor effect by irreversibly
inhibiting the kinase activity of mutant EGFR. This blockade prevents the autophosphorylation
of EGFR and the subsequent activation of downstream signaling pathways critical for tumor cell
proliferation, survival, and metastasis, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR
pathways.
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Caption: EGFR Signaling Pathway Inhibition by AST5902.
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Conclusion

AST5902 trimesylate, the active metabolite of alflutinib, is a key contributor to the clinical
efficacy of this third-generation EGFR TKI. The development of alflutinib and the understanding
of the pharmacological role of AST5902 represent a significant advancement in the treatment
of EGFR T790M-mutated NSCLC. The potent and selective inhibition of mutant EGFR, coupled
with a manageable safety profile, positions alflutinib as an important therapeutic option for this
patient population. Further research may focus on the specific contributions of AST5902 to the
overall activity and potential for overcoming other resistance mechanisms.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry. Email: info@benchchem.com
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